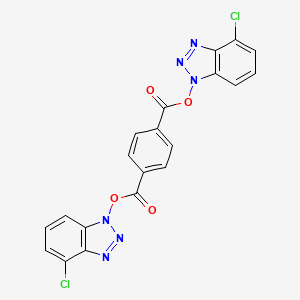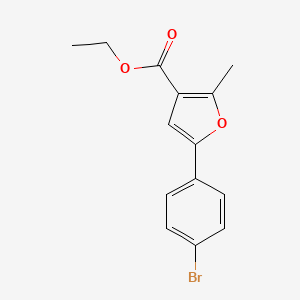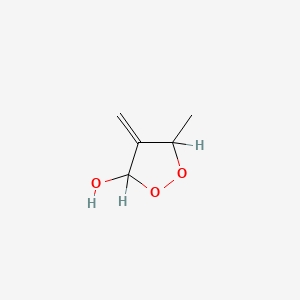
5-Methyl-4-methylene-1,2-dioxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-methylene-1,2-dioxolan-3-ol is an organic compound with the molecular formula C5H6O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and a methylene group. It is related to other dioxolanes and dioxanes, which are commonly used in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methyl-4-methylene-1,2-dioxolan-3-ol can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. This reaction typically involves the use of an acid catalyst such as p-toluenesulfonic acid in a refluxing solvent like toluene. The continuous removal of water from the reaction mixture is essential to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-methylene-1,2-dioxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-Methyl-4-methylene-1,2-dioxolan-3-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyl-4-methylene-1,2-dioxolan-3-ol involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound can also participate in ring-opening reactions, leading to the formation of various products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but without the methylene group.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness
5-Methyl-4-methylene-1,2-dioxolan-3-ol is unique due to its specific ring structure and the presence of the methylene group, which imparts distinct reactivity and stability. This uniqueness makes it valuable in various synthetic applications where other dioxolanes or dioxanes may not be suitable .
Propriétés
Numéro CAS |
105945-00-4 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
5-methyl-4-methylidenedioxolan-3-ol |
InChI |
InChI=1S/C5H8O3/c1-3-4(2)7-8-5(3)6/h4-6H,1H2,2H3 |
Clé InChI |
QSUOSYRPILUFJS-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C)C(OO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)


![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)


![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
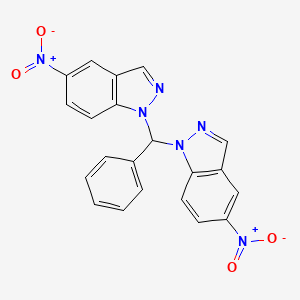
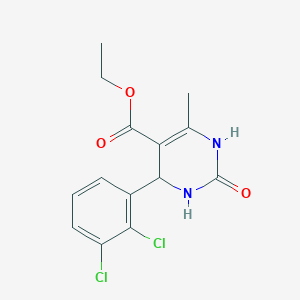

![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)

